molecular formula C26H28Cl2N4O4 B12041751 (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)

Cat. No.: B12041751
M. Wt: 535.5 g/mol
InChI Key: XMAYWYJOQHXEEK-DNYYUWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is a deuterated form of ketoconazole, an antifungal medication used to treat a variety of fungal infections. The deuterated version contains deuterium atoms, which are isotopes of hydrogen, making it useful in scientific research, particularly in the fields of pharmacokinetics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) involves the incorporation of deuterium atoms into the piperazine ring. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the deuterated positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of ketoconazole, which can be used in further research and development.

Scientific Research Applications

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) has several scientific research applications, including:

    Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of ketoconazole in the body.

    Metabolic Studies: Deuterated compounds are valuable in tracing metabolic pathways and identifying metabolites.

    Drug Development: The compound is used in the development of new antifungal agents and other pharmaceuticals.

    Isotope Labeling: Deuterium labeling is used in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is similar to that of ketoconazole. It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This leads to the disruption of the fungal cell membrane and ultimately the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: The non-deuterated form of the compound.

    Itraconazole: Another antifungal agent with a similar mechanism of action.

    Fluconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetics, drug development, and isotope labeling applications.

Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

535.5 g/mol

IUPAC Name

1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2

InChI Key

XMAYWYJOQHXEEK-DNYYUWHPSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.